1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid

Protecting group strategy Orthogonal deprotection Multi-step synthesis

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid (CAS 1874374-82-9, MF C₁₅H₁₉NO₄, MW 277.32 g·mol⁻¹) is a heterobifunctional piperidine-derived building block bearing an N-benzyloxycarbonyl (Cbz) protecting group, a 3-methyl substituent, and a free 4-carboxylic acid handle. The Cbz group confers orthogonal deprotection capability—cleavable by catalytic hydrogenolysis (H₂/Pd-C) under conditions that leave acid-labile Boc groups intact—enabling sequential functionalization strategies in multi-step syntheses.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B13067366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-11-9-16(8-7-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)
InChIKeyNVLXIKOBGYHPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid (CAS 1874374-82-9): Orthogonally Protected, Methyl-Substituted Piperidine Building Block for Medicinal Chemistry


1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid (CAS 1874374-82-9, MF C₁₅H₁₉NO₄, MW 277.32 g·mol⁻¹) is a heterobifunctional piperidine-derived building block bearing an N-benzyloxycarbonyl (Cbz) protecting group, a 3-methyl substituent, and a free 4-carboxylic acid handle . The Cbz group confers orthogonal deprotection capability—cleavable by catalytic hydrogenolysis (H₂/Pd-C) under conditions that leave acid-labile Boc groups intact—enabling sequential functionalization strategies in multi-step syntheses . The 3-methyl substituent introduces steric and electronic differentiation relative to the widely procured, non-methylated N-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4), influencing both physicochemical properties and the regiochemical outcomes of enzymatic transformations [1].

Why N-Cbz-piperidine-4-carboxylic acid or N-Boc-3-methylpiperidine-4-carboxylic acid Cannot Replace 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid in Regioselective or Orthogonal Synthetic Routes


The combination of a Cbz protecting group, a 3-methyl substituent, and a 4-carboxylic acid on the piperidine ring creates a substitution pattern that cannot be replicated by simply interchanging with the non-methylated N-Cbz analog (different steric profile, altered biotransformation regioselectivity [1]) or with the N-Boc-protected 3-methyl analog (different deprotection chemistry incompatible with acid-sensitive downstream functionalities ). The 3-methyl group significantly compromises the regioselectivity of enzymatic hydroxylation compared to the non-methylated N-Cbz-piperidine scaffold, with hydroxylation occurring at both the 3- and 4-positions for N-Cbz-3-methylpiperidine versus predominantly 4-hydroxylation for the non-methylated congener [1]. Furthermore, the Cbz/Boc orthogonality distinction is not trivial: Cbz deprotection via hydrogenolysis preserves acid-sensitive groups, whereas Boc requires acidic conditions (TFA) that may cleave other protecting groups or degrade acid-labile intermediates .

Quantitative Comparative Evidence for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid Versus Closest Analogs


Deprotection Orthogonality: Cbz Hydrogenolysis (pH 1–14 Stability) vs. Boc Acidolysis (pH 3–12 Stability)

The Cbz group on 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is cleaved by catalytic hydrogenolysis (H₂/Pd-C) and remains stable across the full pH range of 1–14, whereas the Boc group on the direct N-Boc analog (CAS 512822-50-3) requires acidic deprotection (TFA) and is stable only within pH 3–12 . This broader pH stability window of Cbz enables synthetic sequences involving strongly basic or nucleophilic conditions that would cleave a Boc group prematurely. Conversely, Cbz is removed under neutral, reductive conditions that preserve acid-sensitive functionalities such as tert-butyl esters, silyl ethers, or acetal protecting groups .

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Altered Regioselectivity in Biotransformation: N-Cbz-3-methylpiperidine Yields Mixed 3-/4-Hydroxylation vs. Predominant 4-Hydroxylation for N-Cbz-piperidine

When incubated with growing cell suspensions of the fungus Beauveria bassiana ATCC 7159, N-Cbz-piperidine (without the 3-methyl group) undergoes predominantly 4-hydroxylation with high regioselectivity. In contrast, N-Cbz-3-methylpiperidine—the de-carboxylated analog of the target compound—exhibits significantly compromised regioselectivity, with hydroxylation occurring at both the 3- and 4-positions [1]. This demonstrates that the 3-methyl substituent directly alters the steric and electronic environment recognized by the fungal monooxygenase, leading to divergent metabolic outcomes [1].

Biocatalysis Regioselective hydroxylation Beauveria bassiana

Molecular Weight and Physicochemical Differentiation: 277.32 g·mol⁻¹ (3-Methyl-Cbz) vs. 263.29 g·mol⁻¹ (Non-Methylated Cbz Analog)

The target compound (C₁₅H₁₉NO₄, MW 277.32 g·mol⁻¹) incorporates a methyl substituent at the piperidine 3-position that differentiates it from the widely available N-Cbz-piperidine-4-carboxylic acid (C₁₄H₁₇NO₄, MW 263.29 g·mol⁻¹, CAS 10314-98-4) . The additional –CH₃ group increases molecular weight by 14.03 g·mol⁻¹ and contributes approximately +0.5 logP units to lipophilicity (calculated), which may influence membrane permeability, protein binding, and chromatographic retention in downstream applications . The 3-methyl group also introduces a chiral center at C-3, creating cis/trans diastereomeric possibilities not present in the non-methylated scaffold .

Physicochemical properties Lipophilicity Structural differentiation

Procurement Cost Differentiation: Premium Pricing Reflects Synthetic Complexity of the 3-Methyl-4-carboxylic Acid Substitution Pattern

The target compound commands a significant price premium over its non-methylated Cbz analog, reflecting the additional synthetic steps required to introduce the 3-methyl substituent with correct regiochemistry. As of vendor listing data, 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid (≥97%) is priced at approximately $313.90 per 100 mg from Aladdin Scientific, whereas N-Cbz-piperidine-4-carboxylic acid (≥97%, CAS 10314-98-4) is available at approximately $98.90 per 1 g—representing a ~30-fold higher cost per gram for the methylated compound . This cost differential necessitates careful justification of the methyl group's functional necessity in the target synthetic route.

Procurement Cost-benefit analysis Building block availability

Regioisomeric Differentiation: 4-Carboxylic Acid vs. 3-Carboxylic Acid Substitution Influences Downstream Amide/Peptide Coupling Geometry

The target compound places the carboxylic acid at the piperidine 4-position with a methyl group at the 3-position—a distinct regioisomeric pattern from N-Cbz-3-methylpiperidine-3-carboxylic acid (CAS 174543-78-3), in which the carboxylic acid and methyl group share the same carbon . This regiochemical difference alters the vector and geometry of amide or ester bond formation during downstream derivatization: the 4-carboxylic acid projects equatorially from the piperidine chair conformation, whereas the 3-carboxylic acid adopts an axial/equatorial equilibrium that can influence receptor binding when the scaffold is elaborated into bioactive molecules . The 1,3-disubstitution pattern (methyl at C-3, COOH at C-4) also introduces cis/trans diastereomeric possibilities, with the (3R,4R) and (3S,4S) enantiomeric pairs offering different spatial orientations.

Regioisomerism Peptide coupling Conformational analysis

Computationally Predicted ALK Inhibitor Binding Potential of the N-Cbz-piperidine-4-carboxylic Acid Scaffold: Molecular Docking Insights

A 2023 DFT and molecular docking study on the closely related 1-N-Cbz-piperidine-4-carboxylic acid (1NCPA, CAS 10314-98-4) demonstrated that this scaffold exhibits binding interactions with anaplastic lymphoma kinase (ALK), with computed binding energies compared against a standard ALK inhibitor drug [1]. While this study was conducted on the non-methylated analog, the 3-methyl substituent present in the target compound is predicted to modulate steric interactions within the ALK ATP-binding pocket, potentially altering binding affinity and selectivity. The 4-carboxylic acid group serves as a key hydrogen-bonding anchor in the docking pose, underscoring the functional necessity of the 4-COOH regioisomer over the 3-COOH variant [1].

Molecular docking ALK inhibition Cancer therapeutics

Recommended Application Scenarios for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid Based on Comparative Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal N-Deprotection in the Presence of Acid-Sensitive Functionalities

In synthetic routes where the piperidine nitrogen must remain protected through acidic or strongly nucleophilic steps, the Cbz group's pH 1–14 stability range—demonstrated to exceed the pH 3–12 range of the Boc analog —makes this compound the appropriate choice. The Cbz group can be cleanly removed by hydrogenolysis at the final stage without exposing acid-labile tert-butyl esters, silyl ethers, or acetal protecting groups to TFA. This orthogonality is critical in the assembly of complex pharmaceutical intermediates, as evidenced by the successful application of Cbz-protected piperidines in one-pot Suzuki–Miyaura coupling/hydrogenation sequences for donepezil precursor synthesis .

Structure-Activity Relationship (SAR) Studies Exploring Steric Effects of the Piperidine 3-Methyl Substituent on Target Binding

The 3-methyl group differentiates this building block from the non-methylated N-Cbz-piperidine-4-carboxylic acid scaffold (MW 263.29 vs. 277.32; calculated ΔlogP ≈ +0.5) . This methyl substituent is not merely a passive structural feature—it actively alters the regiochemical outcome of enzymatic transformations, as demonstrated by the compromised hydroxylation regioselectivity observed for N-Cbz-3-methylpiperidine compared to N-Cbz-piperidine in B. bassiana [1]. For medicinal chemists exploring SAR around the piperidine core, this compound enables systematic probing of steric and lipophilic contributions at the 3-position while maintaining the same Cbz/4-COOH handles for downstream elaboration.

Synthesis of Kinase Inhibitor Candidates Requiring a Piperidine-4-carboxylic Acid Anchor with Defined Exit Vector Geometry

The 4-carboxylic acid position provides an equatorial projection from the piperidine chair conformation—a distinctly different spatial orientation from the 3-carboxylic acid regioisomer (CAS 174543-78-3) . Computational docking studies on the closely related 1-N-Cbz-piperidine-4-carboxylic acid scaffold have identified binding interactions with the ALK kinase ATP-binding pocket, with the 4-COOH group serving as a critical hydrogen-bonding anchor [2]. The 3-methyl group provides an additional steric tuning element that may enhance selectivity for specific kinase conformations. This regioisomer should be selected when the target pharmacophore model demands a 4-carboxy-piperidine exit vector rather than the 3-carboxy alternative.

Biocatalytic Route Scouting Where Substrate Methylation Status Dictates Oxidative Metabolism Outcomes

For research groups employing whole-cell biotransformations (e.g., Beauveria bassiana ATCC 7159) to generate hydroxylated piperidine metabolites, the 3-methyl substituent fundamentally alters the regioselectivity of fungal monooxygenases [1]. N-Cbz-3-methylpiperidine yields mixed 3- and 4-hydroxylation, whereas N-Cbz-piperidine undergoes predominantly 4-hydroxylation. Procuring the correct methylated building block is essential for generating authentic metabolite standards or for engineering biocatalytic pathways where the methyl group serves as a regiochemical directing element.

Quote Request

Request a Quote for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.